molecular formula C25H29N5O6 B11499316 {4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11499316
M. Wt: 495.5 g/mol
InChI Key: NHSHUQIHNCGYQT-UHFFFAOYSA-N
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Description

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound featuring a pyrazole ring, a nitrophenyl group, and a trimethoxybenzoyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory procedures, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N5O6

Molecular Weight

495.5 g/mol

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C25H29N5O6/c1-16-12-17(2)29(26-16)21-15-19(6-7-20(21)30(32)33)27-8-10-28(11-9-27)25(31)18-13-22(34-3)24(36-5)23(14-18)35-4/h6-7,12-15H,8-11H2,1-5H3

InChI Key

NHSHUQIHNCGYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-])C

Origin of Product

United States

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